molecular formula C21H12ClFN4O3S B2489557 2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one CAS No. 1226441-07-1

2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one

Cat. No.: B2489557
CAS No.: 1226441-07-1
M. Wt: 454.86
InChI Key: HOKXWLVHODMJKW-UHFFFAOYSA-N
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Description

2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one typically involves multicomponent reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction between 4-methylpyrido[2,3-b]pyrazine and 4-acetylpiperazine in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrido[2,3-b]pyrazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA or proteins, altering their function and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one is unique due to its specific substitution pattern and the presence of the acetylpiperazine moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

1226441-07-1

Molecular Formula

C21H12ClFN4O3S

Molecular Weight

454.86

IUPAC Name

1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H12ClFN4O3S/c22-13-6-4-12(5-7-13)19-24-17(30-25-19)11-26-16-8-9-31-18(16)20(28)27(21(26)29)15-3-1-2-14(23)10-15/h1-10H,11H2

InChI Key

HOKXWLVHODMJKW-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Cl

solubility

not available

Origin of Product

United States

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